Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
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Overview
Description
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . This compound is characterized by its unique structure, which includes two isopropyl groups and two isobutyl ester groups attached to a butanedioic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester typically involves the esterification of butanedioic acid derivatives with isobutyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale . The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity . The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding butanedioic acid derivative and isobutyl alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid derivative and isobutyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Scientific Research Applications
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways . The ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester is unique due to its specific structural arrangement of isopropyl and isobutyl groups attached to a butanedioic acid backbone . This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
303067-90-5 |
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Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate |
InChI |
InChI=1S/C18H34O4/c1-11(2)9-21-17(19)15(13(5)6)16(14(7)8)18(20)22-10-12(3)4/h11-16H,9-10H2,1-8H3 |
InChI Key |
WNVMVIYFKFGESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(C)C)C(C(C)C)C(=O)OCC(C)C |
Origin of Product |
United States |
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